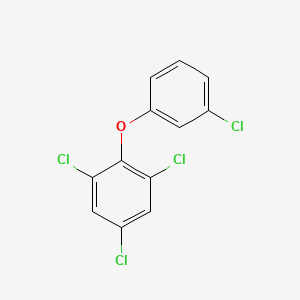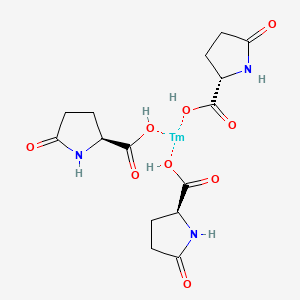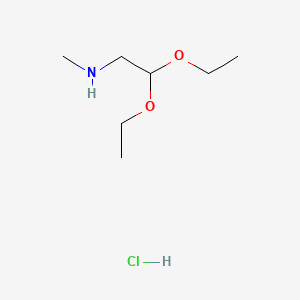
2,2-Diethoxyethyl(methyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxyethyl(methyl)ammonium chloride is a chemical compound with the molecular formula C7H18ClNO2 and a molecular weight of 183.676 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ammonium ion bonded to a 2,2-diethoxyethyl group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxyethyl(methyl)ammonium chloride typically involves the reaction of 2,2-diethoxyethanol with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
Step 1: 2,2-diethoxyethanol is reacted with methylamine to form 2,2-diethoxyethyl(methyl)amine.
Step 2: The resulting amine is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxyethyl(methyl)ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,2-diethoxyethyl(methyl)amine, while oxidation with hydrogen peroxide may produce corresponding oxides .
Applications De Recherche Scientifique
2,2-Diethoxyethyl(methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Diethoxyethyl(methyl)ammonium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death in microbial organisms. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Diethoxyethyl(trimethyl)ammonium chloride
- 2,2-Diethoxyethyl(dimethyl)ammonium chloride
- 2,2-Diethoxyethyl(ethyl)ammonium chloride
Uniqueness
2,2-Diethoxyethyl(methyl)ammonium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
54170-19-3 |
|---|---|
Formule moléculaire |
C7H17NO2.ClH C7H18ClNO2 |
Poids moléculaire |
183.67 g/mol |
Nom IUPAC |
2,2-diethoxy-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C7H17NO2.ClH/c1-4-9-7(6-8-3)10-5-2;/h7-8H,4-6H2,1-3H3;1H |
Clé InChI |
KZYYTQBPRJNKFR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNC)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


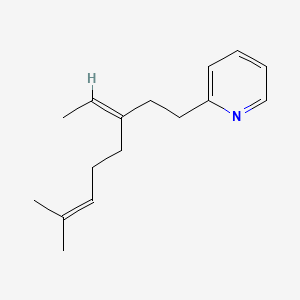
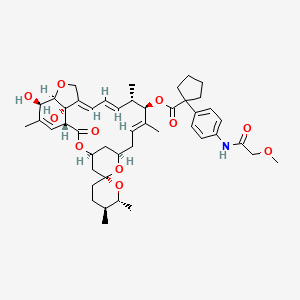
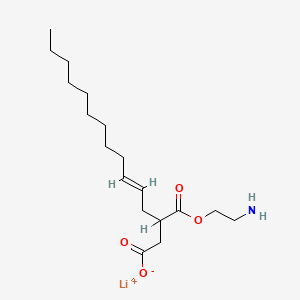
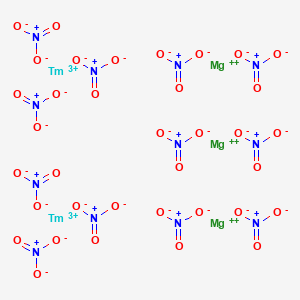
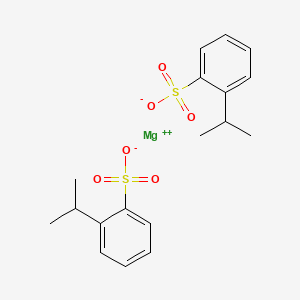
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)

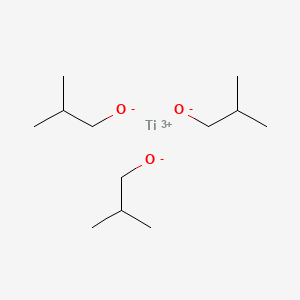
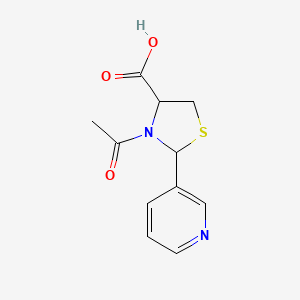
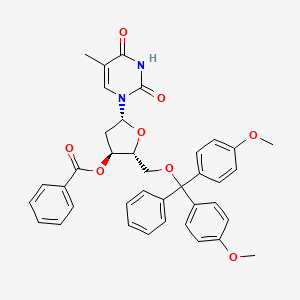
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)
